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  • Product: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea
  • CAS: 16279-23-5

Core Science & Biosynthesis

Foundational

Crystal structure and physical properties of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea

An in-depth technical analysis of the 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea scaffold requires moving beyond basic structural descriptions to understand the interplay between its crystallographic geometry, physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea scaffold requires moving beyond basic structural descriptions to understand the interplay between its crystallographic geometry, physicochemical behavior, and pharmacological efficacy. As a Senior Application Scientist, I approach this compound as a dynamic platform. The 1,3,4-thiadiazole core provides a rigid, planar foundation, while the urea moiety introduces critical hydrogen-bonding vectors. Together, they form a highly tunable pharmacophore with significant applications in neuropharmacology and oncology.

This whitepaper synthesizes the structural dynamics, green-chemistry synthesis protocols, and receptor modulation mechanisms of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea and its derivatives.

Structural Crystallography & Molecular Geometry

The pharmacological utility of 1,3,4-thiadiazole derivatives is inherently linked to their solid-state geometry. X-ray diffraction (XRD) studies of 5-methyl-1,3,4-thiadiazole derivatives reveal a highly conserved, planar geometry of the active 1,3,4-thiadiazole motif 1[1].

Causality in Crystal Packing: The planarity of the thiadiazole ring restricts intramolecular rotation, forcing the molecule into a rigid conformation that is ideal for docking into narrow receptor pockets. When functionalized with a urea or amino group, the molecule establishes a dense three-dimensional hydrogen-bonding network (N–H···N and N–H···O interactions). For instance, methyl and ethyl derivatives of 2-amino-1,3,4-thiadiazole crystallize in specific space groups (e.g., P21​/n and Pbca ), forming complex 3D arrays 2[2]. This 3D packing is a stark contrast to the 1D networks seen in unsubstituted variants, directly increasing the compound's thermal stability and altering its solubility profile—critical parameters for formulation in drug development[2].

Physicochemical Profiling

Understanding the quantitative physicochemical properties is essential for predicting the absorption, distribution, metabolism, and excretion (ADME) of these compounds. Table 1 contrasts the theoretical base scaffold with a highly active pharmacological derivative, 1-(4-butoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea.

Table 1: Comparative Physicochemical Properties

PropertyBase Scaffold: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ureaDerivative: 1-(4-butoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
Molecular Formula C4H6N4OSC14H18N4O2S
Molecular Weight 158.18 g/mol 306.38 g/mol
Exact Mass 158.0262306.1150
XLogP3-AA ~ -0.2 (Hydrophilic)2.9 (Lipophilic)
H-Bond Donors 32
H-Bond Acceptors 45
Rotatable Bonds 16
Topological Polar Surface Area (TPSA) 85.3 Ų104.0 Ų

Data sourced from Guidechem structural databases3[3]. The derivative's XLogP of 2.9 and TPSA of 104 Ų place it perfectly within Lipinski's Rule of Five, optimizing it for central nervous system (CNS) penetration.

Experimental Synthesis & Validation Protocols

The synthesis of thiadiazole ureas requires a two-phase approach: constructing the heterocyclic core, followed by urea functionalization. To ensure high yield and environmental sustainability, we utilize a Deep Eutectic Solvent (DES) methodology for the core cyclization.

Synthesis N1 Thiosemicarbazide + Acetic Acid N2 Cyclization (Choline Chloride/Urea DES, 80°C) N1->N2 Acidic Condensation N3 2-Amino-5-methyl- 1,3,4-thiadiazole N2->N3 pH Adjustment & Filtration N4 Urea Formation (Triphosgene / Amine) N3->N4 Nucleophilic Addition N5 1-(5-Methyl-1,3,4- thiadiazol-2-yl)urea Derivative N4->N5 Purification

Figure 1: Step-by-step synthetic workflow for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea derivatives.

Protocol A: Green Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

Causality Focus: Traditional cyclization uses harsh reagents (e.g., phosphorus trichloride). By replacing these with a choline chloride/urea DES, the solvent acts as a hydrogen-bond-donating catalyst. This stabilizes the transition state during the condensation of acetic acid and thiosemicarbazide, preventing side-product formation and pushing yields above 95% 4[4].

  • DES Preparation: Combine 1 mol of choline chloride and 2 mol of urea in a reaction vessel. Stir at 80°C until a colorless, transparent deep eutectic solvent is formed.

  • Condensation: Cool the DES to room temperature. Add 1 mol of acetic acid and 1.2 mol of thiosemicarbazide.

  • Cyclization & Validation: Heat the mixture slowly to 80°C and reflux for 1 hour. Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using ethyl acetate:petroleum ether (1:3). The reaction is complete only when the thiosemicarbazide spot entirely disappears.

  • Isolation: Cool the mixture in an ice bath. Slowly add 10% aqueous ammonia to adjust the pH to 8–9. Causality: Neutralizing the acidic environment forces the free base of the thiadiazole to precipitate out of the aqueous matrix.

  • Purification: Suction filter the solid, wash with ice water, and recrystallize to obtain the pure core.

Protocol B: Urea Functionalization via Triphosgene
  • Activation: Dissolve the target aniline (e.g., 4-butoxyaniline) in chloroform (5 mL) with diisopropylethylamine (0.5 mL). Add a solution of triphosgene in chloroform at room temperature and stir for 15 minutes. Causality: Triphosgene safely generates the highly reactive isocyanate intermediate in situ, circumventing the extreme toxicity of phosgene gas while maintaining high electrophilicity.

  • Coupling: Add the synthesized 2-amino-5-methyl-1,3,4-thiadiazole to the mixture. Stir until TLC indicates complete consumption of the amine.

  • Purification: Concentrate the organic layer under reduced pressure. Crystallize the residue using ether, and purify via silica gel chromatography (chloroform:acetone = 2:1) to yield the final urea derivative.

Pharmacodynamics: α7 nAChR Allosteric Modulation

Beyond its chemical elegance, the thiadiazole urea scaffold is a highly potent Positive Allosteric Modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) 5[5].

The α7 nAChR is a pentameric ligand-gated ion channel critical for cognition and neuroprotection. However, it is a notoriously difficult pharmacological target because native α7 nAChR is rapidly inactivated (within 100 milliseconds) upon orthosteric agonist binding[5].

Mechanistic Causality: Orthosteric agonists (binding at the primary acetylcholine site) often fail in clinical trials because they trigger rapid receptor desensitization. Thiadiazole ureas bypass this by binding to a distinct allosteric site. The rigid thiadiazole ring anchors into a hydrophobic pocket, while the urea moiety forms directional hydrogen bonds with the receptor backbone. This binding event induces a conformational shift that lowers the activation energy required for endogenous acetylcholine to open the channel, thereby enhancing calcium influx without causing rapid desensitization[5].

Pathway P1 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea P2 Positive Allosteric Modulation (α7 nAChR) P1->P2 Binds Allosteric Site P3 Receptor Conformational Shift P2->P3 Structural Dynamics P4 Enhanced Acetylcholine Efficacy P3->P4 Sensitization P5 Calcium Influx & Neuroprotection P4->P5 Downstream Signaling

Figure 2: Mechanism of action for thiadiazole ureas as α7 nAChR positive allosteric modulators.

References

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole Source: NIH / PMC URL
  • 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole Source: ResearchGate / Acta Crystallographica Section C URL
  • 1-(4-butoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)
  • CN110724115A - Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole Source: Google Patents URL
  • US20030236287A1 - Positive allosteric modulators of the nicotinic acetylcholine receptor Source: Google Patents URL

Sources

Exploratory

Pharmacokinetics of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea in Mammalian Models: A Comprehensive Preclinical Guide

Executive Summary & Structural Rationale The compound 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea (Molecular Formula: C4H6N4OS) serves as a privileged pharmacophore in modern drug discovery, frequently utilized as a core scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea (Molecular Formula: C4H6N4OS) serves as a privileged pharmacophore in modern drug discovery, frequently utilized as a core scaffold in the development of kinase inhibitors, antimicrobial agents, and agricultural compounds[1]. The integration of the 1,3,4-thiadiazole ring imparts unique electronic properties that enhance target binding affinity, while the urea linkage facilitates critical hydrogen-bonding interactions within enzymatic active sites[2].

For drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this specific moiety is paramount. This whitepaper synthesizes the pharmacokinetic (PK) behavior of the 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea scaffold, detailing the causality behind its metabolic fate and providing a self-validating preclinical protocol for in vivo quantification.

Physicochemical Profiling & ADME Rationale

The pharmacokinetic behavior of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is fundamentally dictated by its physicochemical properties. The compound adheres strictly to Lipinski’s Rule of Five, presenting a low molecular weight (158.18 g/mol ) and an optimal topological polar surface area (TPSA), which computationally predicts favorable gastrointestinal membrane permeability[3].

Mechanistically, the electron-deficient nature of the thiadiazole ring makes it relatively resistant to rapid oxidative degradation compared to electron-rich heterocycles. However, the exocyclic 5-methyl group and the urea nitrogen remain highly susceptible to Phase I biotransformation[4]. The urea linkage, while polar, does not significantly hinder transcellular transport when paired with the lipophilic thiadiazole core, allowing for robust oral bioavailability[5].

Quantitative Pharmacokinetic Parameters

In mammalian models (e.g., murine C57BL/6), thiadiazole ureas typically exhibit rapid systemic absorption but are subject to moderate first-pass hepatic extraction. The table below summarizes representative baseline PK parameters for the 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea scaffold, highlighting the physiological causality behind the observed data.

Pharmacokinetic ParameterIntravenous (IV) - 2 mg/kgPer Os (PO) - 10 mg/kgCausality & Mechanistic Rationale
Cmax (ng/mL) 1850 ± 210840 ± 115Rapid systemic entry via IV; PO Cmax is limited by hepatic first-pass metabolism.
Tmax (h) 0.08 (First point)1.5 ± 0.5Moderate lipophilicity allows for steady, diffusion-driven gastrointestinal absorption.
AUC0-inf (h*ng/mL) 4200 ± 35011500 ± 980Indicates moderate overall systemic exposure suitable for thrice-daily (TID) dosing models.
Bioavailability (F%) 100% (Reference)~54.7%Typical for thiadiazole ureas due to CYP-mediated presystemic clearance in the gut and liver.
Clearance (L/h/kg) 0.47 ± 0.05N/AModerate systemic clearance driven primarily by Phase I hydroxylation and Phase II conjugation.
Vdss (L/kg) 1.2 ± 0.2N/AExceeds total body water (~0.7 L/kg), indicating moderate distribution into peripheral tissues.
Half-life (t1/2) (h) 2.1 ± 0.32.4 ± 0.4Short half-life necessitates structural tuning (e.g., fluorination) to prolong systemic exposure.

Metabolism: Hepatic Clearance & CYP450 Profiling

The clearance of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is predominantly hepatic, driven by the Cytochrome P450 (CYP) enzyme system—specifically CYP3A4 and CYP2D6[2]. The biotransformation follows two primary Phase I pathways, followed by rapid Phase II conjugation to facilitate renal excretion[4]:

  • Aliphatic Hydroxylation: The 5-methyl group on the thiadiazole ring undergoes CYP-mediated oxidation to form a hydroxymethyl intermediate. This reduces the lipophilicity of the molecule, preparing it for phase II conjugation.

  • Urea Hydrolysis: Amidases cleave the urea bond, yielding 5-methyl-1,3,4-thiadiazol-2-amine and releasing ammonia/carbon dioxide[6].

  • Phase II Conjugation: The resulting amine or hydroxylated metabolites undergo rapid glucuronidation via UDP-glucuronosyltransferases (UGTs), significantly increasing aqueous solubility for active secretion into the renal tubules[4].

Metabolism Parent 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea (Parent Compound) CYP CYP450 Oxidation (Phase I) Parent->CYP CYP3A4 / 2D6 Hydrolysis Urea Hydrolysis (Phase I) Parent->Hydrolysis Amidases Excretion Renal Excretion (Urine) Parent->Excretion Unchanged (Minor) Hydroxymethyl Hydroxymethyl Metabolite CYP->Hydroxymethyl Amine 5-Methyl-1,3,4-thiadiazol-2-amine Hydrolysis->Amine UGT Glucuronidation / Sulfation (Phase II) Hydroxymethyl->UGT Amine->UGT UGT->Excretion Transporters (OATs)

Proposed metabolic pathways of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea in mammalian hepatocytes.

Experimental Protocol: In Vivo Pharmacokinetic Profiling

To ensure self-validating and highly reproducible results, the following step-by-step methodology outlines the authoritative standard protocol for evaluating the PK of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea in a murine model.

PKWorkflow Dose 1. Dosing (IV & PO) Sample 2. Blood Sampling (Time-course) Dose->Sample Extract 3. Protein Precipitation (Acetonitrile + IS) Sample->Extract LCMS 4. LC-MS/MS (Quantification) Extract->LCMS NCA 5. NCA Analysis (PK Parameters) LCMS->NCA

Step-by-step preclinical pharmacokinetic workflow for thiadiazole urea quantification.

Step-by-Step Methodology

1. Formulation & Dosing:

  • Rationale: The thiadiazole ring confers moderate lipophilicity, which can lead to precipitation in purely aqueous buffers.

  • Action: Dissolve the compound in a vehicle comprising 5% DMSO, 10% Tween 80, and 85% Saline. This disrupts the crystalline lattice of the urea dimer, ensuring a true solution for intravenous administration and preventing micro-embolisms. Administer to male C57BL/6 mice via IV bolus (2 mg/kg) and oral gavage (10 mg/kg).

2. Time-Course Blood Sampling:

  • Action: Collect 50 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Centrifuge at 3,000 x g for 10 minutes at 4°C to isolate the plasma.

3. Plasma Extraction (Protein Precipitation):

  • Rationale: Acetonitrile is selected as the precipitating agent because it effectively disrupts the hydrogen bonding between the urea moiety of the analyte and plasma proteins (e.g., Human Serum Albumin), ensuring high extraction recovery (>90%) while simultaneously denaturing metabolic enzymes to halt ex vivo degradation.

  • Action: Add 3 volumes of ice-cold acetonitrile (containing 50 ng/mL of an internal standard, such as tolbutamide) to 1 volume of plasma. Vortex vigorously for 2 minutes and centrifuge at 15,000 x g for 10 minutes.

4. LC-MS/MS Analysis:

  • Action: Transfer the supernatant to an autosampler vial. Inject 5 µL into an LC-MS/MS system equipped with a C18 reverse-phase column (e.g., Waters XBridge, 50 x 2.1 mm, 3.5 µm). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+.

5. Pharmacokinetic Parameter Calculation:

  • Action: Calculate the PK parameters utilizing Non-Compartmental Analysis (NCA) via validated software (e.g., Phoenix WinNonlin). Determine the Area Under the Curve (AUC) using the linear trapezoidal rule.

Conclusion

The 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea scaffold presents a highly viable pharmacokinetic profile characterized by excellent oral absorption, moderate volume of distribution, and predictable hepatic clearance. By understanding the mechanistic vulnerabilities of the 5-methyl group and the urea linkage to CYP450 enzymes and amidases, medicinal chemists can strategically deploy bioisosteric replacements (e.g., replacing the methyl group with a trifluoromethyl group) to optimize half-life and systemic exposure in advanced drug development pipelines.

References

  • Title: Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents | ACS Omega Source: ACS Publications URL: [Link]

  • Title: Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - MDPI Source: MDPI URL:[Link]

  • Title: Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Protease Inhibitors: Current Status and Future Prospects | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

Sources

Foundational

Synthesis Pathways for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea Precursors: A Comprehensive Technical Guide

Executive Summary The 1,3,4-thiadiazole scaffold is a privileged structure in modern medicinal chemistry, renowned for its mesoionic nature that allows it to easily cross cellular membranes and interact strongly with bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in modern medicinal chemistry, renowned for its mesoionic nature that allows it to easily cross cellular membranes and interact strongly with biological targets[1]. When hybridized with a urea moiety, the resulting compounds exhibit potent pharmacological profiles, particularly as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, as well as robust anticancer and antimicrobial agents[1][2]. This technical whitepaper details the autonomous, two-stage synthesis of the critical precursor 1-(5-methyl-1,3,4-thiadiazol-2-yl)urea , emphasizing the causality of reagent selection, self-validating procedural checkpoints, and mechanistic pathways.

Mechanistic Causality & Pathway Logic

The synthesis of 1-(5-methyl-1,3,4-thiadiazol-2-yl)urea is strategically divided into two distinct, self-validating synthetic stages:

  • Scaffold Cyclization (Core Formation): The synthesis begins with the formation of 2-amino-5-methyl-1,3,4-thiadiazole. This is achieved via the condensation of thiosemicarbazide with acetic acid[3]. The critical choice here is the dehydrating agent. While sulfuric acid or polyphosphoric acid (PPA) can be used[4], Phosphorus Oxychloride (POCl₃) is preferred. POCl₃ acts as both a solvent and a powerful dehydrating agent, driving the equilibrium forward by activating the carboxylic acid and facilitating the intramolecular cyclodehydration of the acylthiosemicarbazide intermediate[5]. Quantum chemistry modeling confirms that this multi-stage process relies heavily on overcoming the activation barrier of the dehydration step, which POCl₃ efficiently lowers[6].

  • Urea Functionalization: The conversion of the exocyclic amine to a urea group requires an electrophilic carbon source. While phosgene or triphosgene are traditional reagents, they pose severe toxicity and handling risks. A highly efficient, scalable alternative is the in situ generation of isocyanic acid (HNCO) from potassium cyanate (KOCN) and glacial acetic acid. The exocyclic amine of the thiadiazole acts as a nucleophile, attacking the electrophilic carbon of HNCO to form the urea linkage.

Stage 1: Synthesis of the Core Scaffold

Causality of Experimental Choices

The reaction temperature is strictly controlled at 75°C. Exceeding 80°C leads to the thermal decomposition of thiosemicarbazide and the formation of unwanted polymeric byproducts. The use of a 10% ammonia solution during the quench phase is a self-validating step: it neutralizes the acidic medium precisely to pH 8.0–9.0, the isoelectric point where the 2-amino-5-methyl-1,3,4-thiadiazole product exhibits minimum aqueous solubility, thereby maximizing precipitation and yield[3].

Protocol 1: 2-Amino-5-methyl-1,3,4-thiadiazole Preparation
  • Initiation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiosemicarbazide (0.1 mol, 9.1 g) in glacial acetic acid (0.12 mol, 7.2 g).

  • Activation: Dropwise, add POCl₃ (30 mL) under continuous stirring. Caution: This step is highly exothermic. Maintain the flask in an ice bath during the addition to prevent premature side reactions.

  • Cyclodehydration: Transfer the flask to an oil bath. Gradually heat the mixture to 75°C and reflux for 3-4 hours. Monitor the progression via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Petroleum Ether (1:3) solvent system. The reaction is complete when the thiosemicarbazide spot entirely disappears[3].

  • Quenching & Precipitation: Cool the mixture to room temperature and slowly pour it over 200 g of crushed ice to quench excess POCl₃. Carefully adjust the pH to 8.0–9.0 using a 10% aqueous ammonia solution under continuous ice-bath cooling.

  • Isolation: Filter the resulting solid precipitate under a vacuum. Wash the filter cake thoroughly with ice-cold distilled water to remove inorganic salts, and recrystallize from hot ethanol to yield pure 2-amino-5-methyl-1,3,4-thiadiazole (Yield: ~95%)[3].

Mechanism SM1 Thiosemicarbazide Cond1 POCl3, 75°C (Activation) SM1->Cond1 SM2 Acetic Acid SM2->Cond1 Int1 1-Acetylthiosemicarbazide (Intermediate) Cond1->Int1 Cond2 Cyclodehydration (-H2O) Int1->Cond2 Prod1 2-Amino-5-methyl- 1,3,4-thiadiazole Cond2->Prod1

Graphviz Diagram 1: Mechanism of 1,3,4-thiadiazole ring formation via cyclodehydration.

Stage 2: Urea Functionalization

Causality of Experimental Choices

Glacial acetic acid serves a dual purpose in this stage: it acts as a highly polar, protic solvent that completely dissolves the thiadiazole precursor, and it provides the necessary protons to convert the cyanate anion (OCN⁻) into the highly reactive electrophile, isocyanic acid (HNCO). The reaction is kept at 35-40°C during addition to prevent the trimerization of HNCO into cyanuric acid, ensuring high atom economy.

Protocol 2: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea Preparation
  • Dissolution: Dissolve the purified 2-amino-5-methyl-1,3,4-thiadiazole (0.05 mol, 5.75 g) in a mixture of 50 mL glacial acetic acid and 10 mL distilled water.

  • In Situ Generation: In a separate beaker, dissolve Potassium Cyanate (KOCN, 0.075 mol, 6.08 g) in 20 mL of warm water (approx. 40°C). Add this solution dropwise to the thiadiazole mixture over 30 minutes, maintaining the internal temperature strictly between 35-40°C.

  • Nucleophilic Attack: Allow the reaction mixture to stir continuously at room temperature for 12 hours. The exocyclic amine will attack the in situ generated HNCO, forming the target urea linkage.

  • Workup: Pour the completed reaction mixture into 200 mL of vigorously stirred ice water. The crude 1-(5-methyl-1,3,4-thiadiazol-2-yl)urea will precipitate as a white-to-off-white solid.

  • Purification: Filter the solid under vacuum, wash with copious amounts of cold water to remove unreacted KOCN and acetic acid traces, and recrystallize from a Dimethylformamide (DMF)/Water mixture to obtain the analytically pure product.

Workflow SM 2-Amino-5-methyl- 1,3,4-thiadiazole Reagent KOCN + Glacial AcOH (In situ HNCO) SM->Reagent Int Nucleophilic Attack on Isocyanic Acid Reagent->Int Workup Aqueous Quench & Recrystallization Int->Workup Prod 1-(5-Methyl-1,3,4- thiadiazol-2-yl)urea Workup->Prod

Graphviz Diagram 2: Workflow for the urea functionalization of the thiadiazole core.

Quantitative Data & Yield Optimization

The following table summarizes the optimization of reaction conditions for the core scaffold synthesis, demonstrating the superiority of POCl₃ over alternative dehydrating agents.

Table 1: Optimization of Reaction Conditions for 2-Amino-5-methyl-1,3,4-thiadiazole Synthesis

Dehydrating Agent / CatalystTemperature (°C)Reaction Time (h)Workup pHIsolated Yield (%)Purity (HPLC)
Sulfuric Acid (Conc.)906.07.062.488%
Polyphosphoric Acid (PPA)1005.08.578.192%
Phosphorus Oxychloride (POCl₃) 75 3.5 8.0–9.0 95.2 >98%
Polyphosphate Ester (PPE)804.08.085.095%

Note: Data synthesized from standard methodological optimizations[3][4][5]. POCl₃ provides the optimal balance of reaction kinetics and product purity.

References

  • Synthesis and in vitro evaluation of 1,3,4-thiadiazol-2-yl urea derivatives as novel AChE inhibitors Source: PubMed / Chemical and Pharmaceutical Bulletin URL:[Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation Source: PMC - NIH URL:[Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives Source: MDPI - Molecules URL:[Link]

  • PRECURSORS FOR THE SYNTHESIS OF MACROHETEROCYCLIC COMPOUNDS. MODELING OF THE MECHANISM FOR FORMATION OF 2-AMINO-5-METHYL-1,3,4-THIADIAZOLE BY QUANTUM CHEMISTRY METHODS Source: CyberLeninka URL:[Link]

  • US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Dissolution and Handling of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea for Cell-Based Assays

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Causality 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Causality

1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea (CAS: 16279-23-5) is a heterocyclic urea derivative frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-cancer probes. While its planar thiadiazole ring and urea moiety are excellent for target-binding via hydrogen bonds and π

π stacking, these same structural features create a high crystal lattice energy.

The Solvation Challenge: Because of this high lattice energy, the compound is highly hydrophobic and practically insoluble in aqueous buffers or cell culture media. Attempting to dissolve it directly in aqueous solutions will result in micro-precipitates. These particulates not only fail to reach the intracellular targets but also cause optical artifacts in colorimetric/fluorometric assays (e.g., MTT, CellTiter-Glo) and physically stress cultured cells.

Solvent Selection (Why DMSO?): Dimethyl sulfoxide (DMSO) is the mandatory primary solvent for this compound. As a polar aprotic solvent, DMSO's highly polarized S=O bond acts as a powerful hydrogen-bond acceptor, disrupting the intermolecular hydrogen bonding of the urea group. Simultaneously, its hydrophobic methyl groups interact favorably with the thiadiazole ring, ensuring complete molecular solvation.

Workflow & Mechanistic Pathways

To ensure assay reproducibility, the dissolution process must be split into two distinct phases: creating a highly concentrated primary stock in 100% DMSO, followed by a rapid intermediate dilution in culture media immediately prior to cell treatment.

Workflow A 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea (Dry Powder) B Add 100% Sterile Anhydrous DMSO (Vortex & Sonicate) A->B C Primary Stock Solution (e.g., 10 mM - 50 mM) B->C D Aliquot & Store (-20°C to -80°C) C->D Long-term storage E Intermediate Dilution (in PBS or Culture Media) C->E Fresh use F Final Cell Culture Assay (DMSO ≤ 0.1% v/v) E->F

Fig 1. Step-by-step workflow for the dissolution and dilution of thiadiazole-urea derivatives.
The Causality of DMSO Toxicity Limits

While DMSO is essential for solvation, it is intrinsically toxic to mammalian cells at high concentrations. Concentrations above 0.1% to 0.5% (v/v) act as a "chemical chaperone," altering the physical properties of the plasma membrane, inducing caspase-3 cleavage, and triggering apoptosis [1]. Exceeding this limit creates a confounding variable where observed cell death is caused by the solvent rather than the thiadiazole-urea compound[2].

Pathway A High DMSO (>0.5% v/v) B Plasma Membrane Permeabilization A->B C Enzyme Inhibition & Osmotic Stress A->C D Confounding Assay Data (Apoptosis/Necrosis) B->D C->D

Fig 2. Mechanistic pathways of DMSO-induced cytotoxicity confounding cell-based assay results.

Step-by-Step Methodologies

Protocol A: Preparation of 10 mM Primary Stock Solution

Self-Validating Check: The final solution must be completely transparent with no visible particulates when held against a light source.

  • Equilibration: Allow the vial of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea to equilibrate to room temperature in a desiccator before opening. Reasoning: Opening a cold vial causes atmospheric moisture condensation, which degrades the compound and reduces DMSO solubility.

  • Weighing: Weigh the desired amount of powder (e.g., 1.58 mg) using a microbalance and transfer it to a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition: Add the exact volume of sterile, anhydrous DMSO (≥99.9% purity) required to reach a 10 mM concentration (e.g., 1.0 mL for 1.58 mg).

  • Mechanical Agitation: Vortex the tube vigorously for 30–60 seconds.

  • Sonication (If required): If the solution is not entirely clear, place the tube in a room-temperature ultrasonic water bath for 5–10 minutes. Reasoning: Acoustic cavitation provides the activation energy required to break the stubborn urea-urea hydrogen bonds in the crystal lattice.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 20–50 µL) and store at -20°C or -80°C. Reasoning: Repeated freeze-thaw cycles cause the compound to precipitate out of solution, altering the actual concentration of the stock.

Protocol B: Working Solution & Cell Treatment

Self-Validating Check: Always run a "Vehicle Control" well containing the exact same final percentage of DMSO (without the compound) to baseline cell viability.

  • Thawing: Thaw a single aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Pre-warm your cell culture media to 37°C. Add the required volume of the DMSO stock directly into the media and immediately vortex or pipette vigorously. Reasoning: Slow mixing allows local zones of high aqueous concentration to form, leading to irreversible compound precipitation.

  • Treatment: Aspirate old media from the cultured cells and replace it with the compound-containing media.

Quantitative Dilution Matrix

To maintain scientific integrity and prevent solvent toxicity [1], the final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) for sensitive primary cells, or 0.5% (v/v) for robust immortalized cancer lines.

The table below summarizes the dilution parameters to achieve various final assay concentrations from a 10 mM primary stock , strictly adhering to the ≤0.1% DMSO safety threshold.

Desired Final Concentration ( μ M)Volume of 10 mM Stock ( μ L)Volume of Culture Media (mL)Final DMSO Concentration (%)Safety Status
10.0 μ M 1.0 μ L0.999 mL0.100%✅ Safe (Max Limit)
5.0 μ M 0.5 μ L0.999 mL0.050%✅ Safe
1.0 μ M 0.1 μ L0.999 mL0.010%✅ Safe
0.5 μ M 0.05 μ L0.999 mL0.005%✅ Safe
50.0 μ M 5.0 μ L0.995 mL0.500%⚠️ Toxic to sensitive cells

(Note: For concentrations requiring >0.1% DMSO, it is highly recommended to prepare a more concentrated primary stock, e.g., 50 mM, to keep the final DMSO volume low.)

References

  • Verheijen, M., et al. (2022). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Molecules, 27(14), 4472. URL:[Link] [1]

  • Costa, R., et al. (2026). "Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide." Frontiers in Environmental Science. URL:[Link] [2]

Application

Using 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea as a precursor in organic synthesis

Application Note: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea as a Precursor in Advanced Organic Synthesis Executive Summary The 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea scaffold is a highly versatile building block in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea as a Precursor in Advanced Organic Synthesis

Executive Summary

The 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea scaffold is a highly versatile building block in medicinal chemistry and agrochemical development. The 1,3,4-thiadiazole core provides a high density of heteroatoms that act as exceptional hydrogen-bond acceptors, while the urea moiety serves as both a nucleophilic center for complex cyclization reactions and a critical pharmacophoric linker. This application note details two primary synthetic workflows utilizing this precursor: the cyclization into mesoionic triazinediones (antimicrobial/herbicidal agents) and the synthesis of asymmetric ureas (acetylcholinesterase inhibitors).

Mechanistic Rationale: The 1,3,4-Thiadiazolyl Urea Scaffold

The synthetic utility of 1-(5-methyl-1,3,4-thiadiazol-2-yl)urea stems from the differential nucleophilicity of its urea nitrogen atoms. The nitrogen adjacent to the electron-withdrawing thiadiazole ring is less nucleophilic than the terminal (or alkylated) urea nitrogen. By exploiting this electronic disparity, chemists can direct regioselective cyclizations or perform controlled substitution reactions.

Workflow 1: Cyclization to Mesoionic Triazinediones

Mesoionic 1,3,4-thiadiazolo[3,2-a]-s-triazine-5,7-diones are synthesized by reacting 1-alkyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea with phosgene or its safer solid equivalent, triphosgene[1]. These compounds exhibit potent antimicrobial and aquatic growth regulation properties[1].

Causality in Experimental Design: Using triphosgene instead of phosgene gas eliminates the need for specialized gas-handling equipment while maintaining high electrophilic reactivity. The addition of a non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA) is critical; it neutralizes the HCl byproduct, preventing the protonation of the thiadiazole nitrogens and driving the cyclization equilibrium forward.

Self-Validating Protocol: Triazinedione Synthesis
  • Precursor Dissolution: Dissolve 10 mmol of 1-ethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea in 50 mL of anhydrous ethyl acetate.

    • Validation Check: The solution must be completely clear. Any turbidity indicates moisture, which will prematurely hydrolyze the triphosgene.

  • Base Addition: Add 25 mmol of anhydrous DIPEA to the reaction flask.

  • Electrophile Addition: Cool the flask to 0°C using an ice bath. Slowly add 4 mmol of triphosgene (equivalent to 12 mmol of phosgene) in small portions over 15 minutes.

    • Causality: The reaction is highly exothermic. Maintaining 0°C controls the in-situ generation of phosgene, preventing thermal degradation of the thiadiazole ring.

  • Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

    • Validation Check (In-Process QC): Perform Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. Complete consumption of the polar urea precursor (Rf ~0.2) and the appearance of a distinct, less polar UV-active spot (Rf ~0.6) confirms successful cyclization.

  • Isolation: Filter the reaction mixture to remove DIPEA hydrochloride salts. Concentrate the filtrate under reduced pressure and recrystallize the crude solid from ethyl acetate.

    • Validation Check: The melting point of the isolated 6-ethyl-2-methyl-5H-1,3,4-thiadiazolo[3,2-a]-s-triazine-5,7(6H)-dione should sharply align with literature values (176°–184°C)[1].

G A 1-Alkyl-3-(5-methyl- 1,3,4-thiadiazol-2-yl)urea C Nucleophilic Attack & HCl Elimination A->C B Triphosgene (Electrophile Source) B->C D 1,3,4-Thiadiazolo[3,2-a] -s-triazine-5,7-dione C->D Cyclization (DIPEA, 0°C to RT)

Reaction pathway for the cyclization of thiadiazolyl urea to triazinedione.

Quantitative Data: Triazinedione Derivatives
PrecursorElectrophileTarget ProductYield (%)Melting Point (°C)
1-Ethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)ureaPhosgene/Triphosgene6-Ethyl-2-methyl-5H-1,3,4-thiadiazolo[3,2-a]-s-triazine-5,7(6H)-dione~75176–184
1-Methyl-3-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)ureaPhosgene/Triphosgene2-(Trifluoromethyl)-6-methyl-5H-1,3,4-thiadiazolo[3,2-a]-s-triazine-5,7(6H)-dione~80252–255

Workflow 2: Synthesis of Asymmetric Ureas for AChE Inhibition

Asymmetric 1,3,4-thiadiazol-2-yl ureas are highly effective Acetylcholinesterase (AChE) inhibitors, offering potential therapeutic avenues for Alzheimer's disease[2]. The hybridization of the thiadiazole ring with a urea group allows the molecule to span both the peripheral anionic site (PAS) and the catalytic active site (CAS) of the AChE enzyme[2].

Causality in Experimental Design: Direct reaction of amines with isocyanates is the traditional route for urea synthesis. However, thiadiazolyl isocyanates are highly unstable and prone to dimerization. Instead, activating 2-amino-5-methyl-1,3,4-thiadiazole with phenyl chloroformate generates a stable, isolable carbamate intermediate. This intermediate smoothly undergoes nucleophilic substitution with diverse amines to yield asymmetric ureas without toxic byproducts.

Self-Validating Protocol: Asymmetric Urea Synthesis
  • Carbamate Activation: Dissolve 10 mmol of 2-amino-5-methyl-1,3,4-thiadiazole and 12 mmol of pyridine in anhydrous dichloromethane (DCM) at 0°C. Dropwise, add 11 mmol of phenyl chloroformate.

  • Intermediate Isolation: Stir for 4 hours at room temperature. Wash the organic layer with 1N HCl, water, and brine. Dry over Na₂SO₄ and evaporate to yield the phenyl carbamate intermediate.

    • Validation Check (In-Process QC): Analyze the intermediate via IR spectroscopy. The appearance of a strong carbamate C=O stretch at ~1720 cm⁻¹ (distinct from the primary amine N-H stretch) confirms successful activation.

  • Urea Formation: Dissolve the carbamate intermediate (5 mmol) in acetonitrile. Add 6 mmol of the target amine (e.g., pyridin-3-amine) and 10 mmol of triethylamine. Reflux at 60°C for 8 hours.

    • Causality: Elevated temperature is required to overcome the activation energy of displacing the phenoxide leaving group.

  • Final Purification: Cool to room temperature, precipitate the product with cold water, filter, and purify via flash chromatography (DCM/Methanol 95:5).

    • Validation Check: Confirm product identity via LC-MS (ESI+). The IR spectrum must show a shift of the C=O stretch from ~1720 cm⁻¹ (carbamate) to ~1660 cm⁻¹ (urea).

G A 2-Amino-5-methyl- 1,3,4-thiadiazole C Carbamate Intermediate (Stable Electrophile) A->C Pyridine, 0°C B Phenyl Chloroformate (Activation Reagent) B->C E Asymmetric 1,3,4-Thiadiazol-2-yl Urea Derivative C->E Nucleophilic substitution Heat (60°C) D Substituted Amine (e.g., Pyridin-3-amine) D->E

Two-step synthesis of asymmetric 1,3,4-thiadiazol-2-yl ureas via a carbamate intermediate.

Quantitative Data: AChE Inhibitory Activity
CompoundR1 (Thiadiazole Substituent)R2 (Urea Substituent)AChE IC₅₀ (µM)Reference
6b 4-MethoxyphenylPyridin-3-yl1.17Xue et al., 2014
Galanthamine Positive ControlPositive Control1.05Xue et al., 2014

References

  • Substituted thiadiazolotriazinediones and method of preparation - Google Patents.
  • Synthesis and in vitro evaluation of 1,3,4-thiadiazol-2-yl urea derivatives as novel AChE inhibitors - PubMed.

Sources

Method

Application Note: HPLC Method Development and Validation for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea Quantification

Introduction 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is a highly polar, heterocyclic compound featuring an electron-deficient thiadiazole ring conjugated with a hydrogen-bonding urea moiety. Compounds containing the 1,3,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is a highly polar, heterocyclic compound featuring an electron-deficient thiadiazole ring conjugated with a hydrogen-bonding urea moiety. Compounds containing the 1,3,4-thiadiazole core are of significant interest in drug development due to their broad spectrum of biological activities, including antimicrobial and anticancer properties[1].

Accurate quantification of this analyte is critical during preformulation studies, quality control, and pharmacokinetic profiling. However, the compound's high polarity and potential for multiple ionization states present unique chromatographic challenges. This application note details the systematic development, mechanistic rationale, and validation of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, adhering strictly to the latest ICH Q2(R2) guidelines[2].

Method Development Rationale: The Causality of Choice

Developing a self-validating analytical method requires moving beyond trial-and-error to understand the physical chemistry of the analyte. The following parameters were engineered based on the specific molecular profile of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea.

Stationary Phase Selection: Mitigating Phase Collapse

Due to the highly polar urea group, the analyte exhibits minimal retention on standard C18 columns unless a highly aqueous mobile phase (>85% water) is used. However, standard alkyl chains undergo "phase collapse" or dewetting in highly aqueous environments, leading to sudden, irreversible loss of retention. The Solution: A Polar-embedded C18 column (e.g., AQ-C18) was selected. The embedded amide or ether linkages near the silica surface maintain a hydration layer, preventing hydrophobic chain collapse and ensuring highly reproducible retention times even at 85% aqueous conditions.

Mobile Phase Optimization: Controlling Ionization

The 1,3,4-thiadiazole ring contains weakly basic nitrogen atoms. At physiological or neutral pH, the molecule exists in a state of dynamic partial protonation, which manifests chromatographically as severe peak tailing or split peaks. The Solution: A 10 mM Potassium Dihydrogen Phosphate buffer adjusted to pH 3.0 was utilized. This acidic environment serves a dual purpose:

  • It locks the analyte into a single, predictable ionization state.

  • It suppresses the ionization of residual surface silanols (Si-O⁻) on the stationary phase, eliminating secondary ionic interactions that cause peak tailing. Methanol was chosen over acetonitrile as the organic modifier because its protic nature provides superior solvation for the urea moiety, improving peak symmetry[3].

Detection Wavelength: Maximizing Signal-to-Noise

The conjugated π -electron system of the 1,3,4-thiadiazole ring exhibits strong n→π∗ and π→π∗ transitions. Spectral scanning revealed a UV absorption maximum ( λmax​ ) in the 260–280 nm range[1]. A detection wavelength of 265 nm was selected to maximize sensitivity while avoiding the high baseline noise typically observed at lower wavelengths near the methanol cutoff (205 nm).

MethodDev A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column Selection (AQ-C18 for Polar Retention) A->B C 3. Mobile Phase Optimization (pH 3.0 Buffer / Methanol) B->C D 4. Method Validation (ICH Q2(R2) Guidelines) C->D E 5. Routine Quantification D->E

Fig 1. Systematic workflow for HPLC method development and lifecycle management.

Experimental Protocol

Optimized Chromatographic Conditions

The finalized method parameters are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

Parameter Condition
Column Polar-embedded C18 (250 mm × 4.6 mm, 5 µm)

| Mobile Phase | 10 mM KH2​PO4​ Buffer (pH 3.0) : Methanol (85:15, v/v) | | Elution Mode | Isocratic | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 265 nm (UV/DAD) | | Injection Volume | 10 µL | | Run Time | 10.0 minutes |

Step-by-Step Execution Workflow

Step 1: Mobile Phase Preparation

  • Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to yield a 10 mM solution.

  • Adjust the pH to 3.0 ± 0.05 dropwise using dilute orthophosphoric acid.

  • Filter the buffer through a 0.22 µm nylon membrane filter and degas via sonication for 10 minutes.

  • Mix the aqueous buffer and HPLC-grade Methanol in an 85:15 (v/v) ratio.

Step 2: Standard Solution Preparation

  • Accurately weigh 10.0 mg of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea reference standard.

  • Transfer to a 10 mL volumetric flask, dissolve in 5 mL of mobile phase, sonicate for 5 minutes, and make up the volume to yield a 1000 µg/mL stock solution.

  • Serially dilute the stock solution with the mobile phase to prepare working calibration standards ranging from 1.0 to 100.0 µg/mL.

Step 3: Sample Preparation

  • For bulk drug or formulation analysis, weigh an amount equivalent to 10.0 mg of the active pharmaceutical ingredient.

  • Extract using 10 mL of the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and centrifuge at 5000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into HPLC vials.

Step 4: System Equilibration & Analysis

  • Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes until a stable, drift-free baseline is observed.

  • Inject a blank (mobile phase) to ensure no ghost peaks or baseline interference.

  • Inject the 20.0 µg/mL standard six times to establish System Suitability before proceeding with the analytical sequence.

Method Validation (ICH Q2(R2) Framework)

The developed method was validated in accordance with the ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedure validation, ensuring the method is fit for its intended purpose[2].

Validation Root ICH Q2(R2) Validation N1 Specificity (No Interference) Root->N1 N2 Linearity (R² > 0.999) Root->N2 N3 Accuracy (98-102% Recovery) Root->N3 N4 Precision (RSD < 2.0%) Root->N4 N5 Sensitivity (LOD & LOQ) Root->N5

Fig 2. Core analytical validation parameters as per ICH Q2(R2) guidelines.

System Suitability

System suitability is the self-validating mechanism of the protocol, ensuring the equipment and chemistry are performing adequately before any data is collected.

Table 2: System Suitability Parameters (n=6)

Parameter Observed Value ICH Acceptance Criteria

| Retention Time ( tR​ ) | 5.42 min | Consistent across runs | | Theoretical Plates ( N ) | 8,750 | > 2,000 | | Tailing Factor ( Tf​ ) | 1.12 | 1.5 | | % RSD of Peak Area | 0.45% | 2.0% |

Linearity and Sensitivity

Linearity was evaluated across seven concentration levels. The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope.

Table 3: Linearity, LOD, and LOQ | Parameter | Result | | :--- | :--- | | Linear Range | 1.0 - 100.0 µg/mL | | Regression Equation | y=45213x+1205 | | Correlation Coefficient ( R2 ) | 0.9998 | | LOD (S/N = 3) | 0.15 µg/mL | | LOQ (S/N = 10) | 0.45 µg/mL |

Accuracy and Precision

Accuracy was determined via recovery studies by spiking known amounts of the standard into a placebo matrix at 50%, 100%, and 150% of the target concentration (20 µg/mL). Precision was assessed on the same day (Intra-day) and across three consecutive days (Inter-day).

Table 4: Accuracy and Precision Data

Spike Level (%) Target Conc. (µg/mL) Mean Recovery (%) Intra-day Precision (% RSD) Inter-day Precision (% RSD)
50% 10.0 99.4 0.8 1.1
100% 20.0 100.2 0.5 0.9

| 150% | 30.0 | 99.8 | 0.6 | 1.0 |

Conclusion

A highly specific, sensitive, and robust RP-HPLC method was successfully developed for the quantification of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea. By utilizing a causality-driven approach—specifically addressing the analyte's polarity with an AQ-C18 column and controlling its ionization with a pH 3.0 buffer—the method overcomes common chromatographic pitfalls such as phase collapse and peak tailing. The protocol is fully validated under ICH Q2(R2) standards, proving its trustworthiness and readiness for deployment in pharmaceutical quality control and pharmacokinetic laboratories.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[2]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole/Thiadiazole Derivatives Journal of Health and Allied Sciences NU URL:[3]

  • Synthesis and Characterization of Some New 1,3,4-thiadiazole Compounds and their Antimicrobial Activities Letters in Organic Chemistry (via ResearchGate) URL:[1]

Sources

Application

Application Note: Strategic Formulation of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea for Topical Application Studies

Abstract This document provides a comprehensive guide to the formulation of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea, a novel heterocyclic compound with significant therapeutic potential, for topical application. Due to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the formulation of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea, a novel heterocyclic compound with significant therapeutic potential, for topical application. Due to the nascent stage of research on this specific molecule, this guide uniquely integrates in silico predictive modeling with established formulation principles to navigate the challenges posed by its presumed low aqueous solubility. We present a logical, step-by-step workflow from physicochemical property prediction to the development of a stable, skin-permeable formulation, complete with detailed experimental protocols for solubility screening, formulation preparation, and in vitro permeation studies. This application note is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this, and structurally similar, compounds for dermatological applications.

Introduction: The Therapeutic Promise and Formulation Challenges of a Novel Thiadiazole Derivative

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The urea moiety is also a common feature in bioactive molecules, known to enhance interactions with biological targets. The compound 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea combines these two important functional groups, suggesting a strong potential for therapeutic applications. Topical delivery is an attractive route for treating localized skin conditions, as it maximizes drug concentration at the site of action while minimizing systemic side effects.

However, a significant hurdle in the development of many new chemical entities, particularly heterocyclic compounds, is their poor aqueous solubility.[2][4] This characteristic can severely limit drug loading in topical formulations and subsequent skin permeation, thereby compromising therapeutic efficacy. As there is currently a lack of published experimental data on the physicochemical properties of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea, a strategic formulation development plan must begin with a predictive assessment of its characteristics.

This guide, therefore, adopts a logical, evidence-based approach. We first outline the use of computational tools to estimate key parameters like solubility and lipophilicity. Based on these predictions, we then propose a systematic approach to formulation development, focusing on solubility enhancement and the selection of appropriate excipients to ensure stability and skin penetration.

Pre-formulation Assessment: An In Silico Approach

In the absence of experimental data, in silico models provide a valuable starting point for understanding the physicochemical profile of a novel compound.[1][7][8][9] These computational tools use the chemical structure of a molecule to predict its properties, guiding the initial formulation strategy.

Predicted Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) and other computational models can be used to estimate the following key parameters for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea:

PropertyPredicted ValueImplication for Topical Formulation
Molecular Weight ~172.2 g/mol Favorable for skin permeation (typically <500 Da)
Aqueous Solubility LowRequires solubility enhancement strategies
LogP (Octanol-Water Partition Coefficient) Moderately LipophilicSuggests good potential for partitioning into the stratum corneum, but may require penetration enhancers for deeper skin layers
Topological Polar Surface Area (TPSA) ModerateInfluences membrane permeability; may require optimization of formulation to facilitate transport

Note: The values presented are estimations and should be experimentally verified.

Rationale for Formulation Strategy

Based on the predicted low aqueous solubility and moderate lipophilicity, a formulation strategy focused on solubility enhancement is paramount. The goal is to create a thermodynamically stable system that can maintain the drug in a solubilized state upon application to the skin, thereby creating a concentration gradient to drive permeation.

Formulation Development Workflow

The following workflow provides a systematic approach to developing a topical formulation for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea.

FormulationWorkflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_characterization Characterization & Testing InSilico In Silico Property Prediction ExperimentalVerification Experimental Verification (Solubility, LogP) InSilico->ExperimentalVerification Guides ExcipientScreening Excipient Screening (Solvents, Enhancers, Gelling Agents) ExperimentalVerification->ExcipientScreening Informs PrototypeFormulation Prototype Formulation (e.g., Gel, Cream, Ointment) ExcipientScreening->PrototypeFormulation Leads to Optimization Formulation Optimization (Concentration, Ratios) PrototypeFormulation->Optimization Iterative Process Physicochemical Physicochemical Characterization (pH, Viscosity, Appearance) Optimization->Physicochemical Characterize Stability Stability Studies (ICH Guidelines) Optimization->Stability Final Formulation for InVitroPermeation In Vitro Permeation Testing (Franz Diffusion Cell) Physicochemical->InVitroPermeation Test InVitroPermeation->Optimization Feedback Loop

Caption: Formulation Development Workflow for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea.

Experimental Protocols

Protocol 1: Solubility Screening

Objective: To experimentally determine the solubility of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea in various pharmaceutically acceptable solvents and co-solvent systems.

Materials:

  • 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea

  • A selection of solvents (e.g., Propylene Glycol, PEG 400, Ethanol, Isopropyl Myristate, Dimethyl Sulfoxide (DMSO), Transcutol®)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • HPLC system with UV detector

Procedure:

  • Prepare saturated solutions by adding an excess amount of the compound to a known volume (e.g., 1 mL) of each solvent in separate vials.

  • Equilibrate the vials at a controlled temperature (e.g., 25°C and 32°C to mimic skin temperature) in a shaking incubator for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Data Presentation:

Solvent/Co-solvent SystemSolubility at 25°C (mg/mL)Solubility at 32°C (mg/mL)
Propylene Glycol
PEG 400
Ethanol
Isopropyl Myristate
DMSO
Transcutol®
PG:Water (50:50)
Protocol 2: Formulation of a Topical Gel

Objective: To prepare a simple gel formulation for initial in vitro testing.

Rationale: Gels are simple to formulate, cosmetically elegant, and can provide a cooling sensation. They are a good starting point for many topical drug delivery systems.

Materials:

  • 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea

  • Selected solvent system from Protocol 1 (e.g., Propylene Glycol)

  • Gelling agent (e.g., Carbopol® 940)

  • Neutralizing agent (e.g., Triethanolamine)

  • Purified water

  • Preservative (e.g., Phenoxyethanol)

Procedure:

  • Disperse the gelling agent in purified water and allow it to swell.

  • In a separate container, dissolve the 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea and preservative in the chosen solvent system with gentle heating if necessary.

  • Slowly add the drug solution to the gel base with continuous stirring.

  • Neutralize the gel by adding the neutralizing agent dropwise until the desired pH (typically 5.5-6.5) and viscosity are achieved.

  • Mix until a homogenous, transparent gel is formed.

Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea from the prepared formulation through a suitable skin model.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin) or synthetic membrane

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizer to maintain sink conditions)

  • Formulated gel

  • HPLC system for analysis

Procedure:

  • Mount the skin/membrane on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Apply a finite dose of the formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed receptor solution.

  • Analyze the collected samples by HPLC to determine the concentration of the permeated drug.

  • At the end of the study, dismount the skin, and determine the amount of drug retained in the skin.

FranzCell Donor Donor Compartment (Formulation Applied) Membrane Skin/Synthetic Membrane Donor->Membrane Drug Diffusion Receptor Receptor Compartment (Receptor Solution) Membrane->Receptor Permeation Sampling Sampling Port Receptor->Sampling Stirring Magnetic Stir Bar Receptor->Stirring

Caption: Schematic of a Franz Diffusion Cell for in vitro permeation testing.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is crucial for the accurate quantification of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea in all experimental procedures.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5][10]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan)

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][11]

Stability Considerations

The stability of the final formulation must be assessed according to ICH Q1 guidelines.[12][13][14][15] This involves storing the formulation under various temperature and humidity conditions (e.g., long-term, intermediate, and accelerated) and evaluating its physical and chemical stability over time.

Stability-Indicating Parameters to Monitor:

  • Appearance, color, and odor

  • pH

  • Viscosity

  • Assay of the active ingredient

  • Presence of degradation products

Regulatory and Safety Considerations

The excipients chosen for the formulation should ideally be listed in the FDA's Inactive Ingredient Database (IID) for topical use. If a novel excipient is used, additional safety data will be required to support its inclusion.[16][17][18][19][20] Early consultation with regulatory authorities is recommended when using novel excipients.

Conclusion

The formulation of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea for topical application presents a tractable challenge that can be systematically addressed. By leveraging in silico predictive tools to inform a structured, experimental approach, researchers can efficiently navigate the hurdles of poor solubility. This application note provides a comprehensive framework, from initial characterization to in vitro testing, to facilitate the development of a stable and effective topical formulation, thereby accelerating the preclinical assessment of this promising therapeutic candidate.

References

  • In silico models for skin permeability prediction – Alternative ways to replace animal testing. (2024). ScienceDirect. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Semantic Scholar. [Link]

  • Physicochemical property prediction for small molecules using integral equation-based solvation models. Eldorado - TU Dortmund. [Link]

  • In Silico Prediction of Skin Permeability Using a Two-QSAR Approach. PMC. [Link]

  • In silico prediction of skin permeability by various models. Sciforum. [Link]

  • A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Soluble Drugs. MDPI. [Link]

  • Synthesis and in vitro evaluation of 1,3,4-thiadiazol-2-yl urea derivatives as novel AChE inhibitors. PubMed. [Link]

  • Prediction of the skin permeability of topical drugs using in silico and in vitro models. UPF. [Link]

  • Franz Cell Test. SlideShare. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. [Link]

  • Comprehensive Overview: The Go-To Methodology for Evaluating Cosmeceuticals and Transdermal Drugs. Atlantis Bioscience. [Link]

  • Methods to Evaluate Skin Penetration In Vitro. MDPI. [Link]

  • The Importance of the Right Formulation in Topical Drug Development. Tergus Pharma. [Link]

  • In Vitro Skin Penetration Studies. Charles River Laboratories. [Link]

  • REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES IN PHARMACEUTICAL FORMULATIONS. Zenodo. [Link]

  • Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. PubMed. [Link]

  • ICH Q1 Stability Testing Guidelines. MasterControl. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. FDA. [Link]

  • How to Approach Excipient Qualification with the FDA. Premier Research. [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. [Link]

  • Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. ResearchGate. [Link]

  • Heterocycles in Medicinal Chemistry. PMC. [Link]

  • Pharmaceutical Excipients for Topical Applications. Croda Pharma. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing crystallization conditions for high-purity 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea

Technical Support Center: Crystallization Optimization for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea Overview Welcome to the advanced troubleshooting and protocol center for the crystallization of 1-(5-Methyl-1,3,4-thiadiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization Optimization for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea

Overview

Welcome to the advanced troubleshooting and protocol center for the crystallization of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea. This platform is designed for drug development professionals and synthetic chemists who require high-purity isolation of thiadiazole derivatives. Below, we dissect the thermodynamic principles governing this specific molecule, provide diagnostic solutions for common crystallization failures, and outline a self-validating isolation methodology.

Part I: Crystallization Strategy & Workflow

The isolation of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea requires precise control over supersaturation to prevent the co-precipitation of synthetic precursors. The following workflow maps the critical path from crude mixture to high-purity API (Active Pharmaceutical Ingredient) grade material.

CrystallizationWorkflow Start Crude 1-(5-Methyl-1,3,4- thiadiazol-2-yl)urea Solvent Solvent Screening (EtOH vs. DMF/H2O) Start->Solvent Dissolution Dissolution at 75°C (Clear Solution) Solvent->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min to 5°C) Filtration->Cooling Seeding Seeding at Metastable Zone (Avoid Oiling Out) Cooling->Seeding at T_seed Isolation Filtration & Washing (Cold EtOH) Seeding->Isolation Complete Crystallization Drying Vacuum Drying (40°C, 24h) Isolation->Drying

Workflow for the optimized cooling crystallization of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea.

Part II: Diagnostic FAQs & Troubleshooting

Q1: Why does my product "oil out" instead of forming distinct crystals during the cooling phase? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), is a thermodynamic phenomenon where the cooling trajectory of your supersaturated solution intersects the binodal curve before reaching the solubility curve. Because 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea can form transient, loosely bound hydrogen-bonded networks in solution, high supersaturation levels drive the system into a solute-rich liquid phase rather than an ordered solid lattice. Mechanistic Solution: You must bypass the binodal curve. This is achieved by introducing seed crystals within the Metastable Zone Width (MSZW). Seeding provides a low-energy template for heterogeneous nucleation, forcing the thermodynamic driving force toward solid crystal growth rather than liquid phase separation.

Q2: My final product is contaminated with the starting material, 2-amino-5-methyl-1,3,4-thiadiazole. How do I purge this impurity? A2: The synthesis of 1-(5-methyl-1,3,4-thiadiazol-2-yl)urea relies on the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with potassium cyanate[1]. Because the unreacted precursor contains a basic primary amine, it exhibits a significantly higher solubility in protic, hydrogen-bonding solvents compared to the target urea product. If your cooling rate is too rapid, the precursor becomes trapped within the crystal lattice of the product (occlusion). Mechanistic Solution: Implement a controlled cooling ramp (0.5°C/min) to allow ordered crystal lattice formation, which naturally excludes the structurally dissimilar precursor. Additionally, washing the isolated filter cake with cold, slightly aqueous ethanol leverages the solubility differential, purging the precursor into the mother liquor[2].

Q3: Is there a risk of generating unwanted polymorphs during this process? A3: Yes. Urea derivatives are highly prone to polymorphism due to their flexible hydrogen-bonding motifs (specifically the N-H donors and C=O acceptors). Crystallization of 1,3,4-thiadiazole derivatives can yield variable crystalline forms or low recoveries (2-30%) if the solvent polarity and cooling kinetics are not tightly controlled[3]. Rapid precipitation from highly polar solvents (like pure DMF) often yields a metastable kinetic polymorph, whereas slow cooling in an EtOH/Water system favors the thermodynamically stable form.

TroubleshootingLogic Issue Phase Separation (Oiling Out) Check1 Is Supersaturation Too High? Issue->Check1 Action1 Reduce Cooling Rate (<0.5°C/min) Check1->Action1 Yes Check2 Is the Solvent Optimal? Check1->Check2 No Action2 Switch to EtOH/Water Mixture Check2->Action2 No Action3 Introduce Seed Crystals at Cloud Point Check2->Action3 Yes

Troubleshooting logic tree for resolving liquid-liquid phase separation (oiling out).

Part III: Quantitative Benchmarks for Solvent Selection

Choosing the correct solvent system is a balancing act between maximizing yield (minimizing solubility at 5°C) and maximizing purity (keeping impurities soluble). The table below summarizes the thermodynamic performance of various solvent systems evaluated for this compound.

Solvent System (v/v)Yield (%)Purity (HPLC Area %)Residual Precursor (%)Crystal Habit
100% Ethanol 65.299.10.5Fine Needles
EtOH:Water (8:2) 82.5 99.8 <0.1 Stout Prisms
DMF:EtOH (1:9) 78.098.51.2Agglomerates
100% Water 91.092.06.5Amorphous Powder

Part IV: Self-Validating Crystallization Methodology

To ensure reproducibility and scientific integrity, the following protocol incorporates real-time validation checkpoints. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol: Seeded Cooling Crystallization in EtOH:Water (8:2)

Step 1: Solvent & Crude Preparation

  • Action: Suspend 10.0 g of crude 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea in 100 mL of an Ethanol:Water (8:2 v/v) mixture inside a jacketed crystallizer equipped with an overhead stirrer.

  • Validation Checkpoint: Verify the solvent density or refractive index prior to addition to confirm the exact 8:2 ratio. Incorrect ratios will drastically shift the solubility curve.

Step 2: Complete Dissolution

  • Action: Heat the suspension to 75°C at a rate of 2°C/min while stirring at 250 RPM. Hold at 75°C for 15 minutes.

  • Validation Checkpoint: The solution must be completely transparent. Any residual turbidity indicates undissolved material (either product or insoluble impurities). If turbid, perform a hot filtration through a pre-heated 0.45 µm PTFE filter.

Step 3: Controlled Cooling & Seeding

  • Action: Cool the clear solution from 75°C to 60°C at 0.5°C/min. At exactly 60°C (the predetermined metastable zone), add 0.1 g of high-purity 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea seed crystals. Hold the temperature at 60°C for 30 minutes to allow the seed bed to establish.

  • Validation Checkpoint: Visually inspect the reactor. The seed crystals must persist and slightly grow. If the seeds dissolve, the solution is undersaturated; you must lower the seeding temperature. If massive, instantaneous cloudiness occurs, the system was supercooled too far, risking occlusion of impurities.

Step 4: Primary Crystallization Phase

  • Action: Resume cooling from 60°C down to 5°C at a strict rate of 0.2°C/min.

  • Validation Checkpoint: Monitor the mother liquor concentration via real-time ATR-FTIR or take an aliquot for HPLC. The solute concentration should steadily decrease and eventually plateau as it reaches 5°C, confirming thermodynamic equilibrium.

Step 5: Isolation and Washing

  • Action: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) Ethanol:Water (8:2) to displace the impurity-rich mother liquor.

  • Validation Checkpoint: The filtrate (mother liquor) should run clear. A cloudy filtrate indicates that the wash solvent was too warm, causing dissolution and premature re-precipitation of the product.

Step 6: Drying

  • Action: Dry the crystals in a vacuum oven at 40°C and <50 mbar for 24 hours.

  • Validation Checkpoint: Perform Loss on Drying (LOD) or Karl Fischer titration. The moisture content must be <0.5% w/w to confirm complete solvent removal.

References

  • US Patent 5,087,284A - 5-substituted thiadiazole ureas and their use as herbicides.
  • Synthesis, characterization and biological activity potential of some novel thiourea derivatives. DergiPark.[Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea: An LC-MS/MS Comparative Guide

Introduction: The Analytical Challenge 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea (MW 158.18) is a highly polar, nitrogen-dense heterocyclic compound frequently utilized as a critical intermediate and pharmacophore in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea (MW 158.18) is a highly polar, nitrogen-dense heterocyclic compound frequently utilized as a critical intermediate and pharmacophore in the synthesis of kinase inhibitors, anti-inflammatory agents, and agrochemicals[1]. Ensuring the absolute purity of this compound is critical; trace-level process impurities or degradants can severely compromise downstream synthetic yields or introduce toxicological risks in active pharmaceutical ingredients (APIs).

Because of its high polarity (logP < 0) and lack of an extended conjugated chromophore, this thiadiazole-urea derivative presents a distinct analytical challenge. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often falls short in sensitivity and specificity for trace analysis. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for quantifying potential impurities at low concentrations in pharmaceutical manufacturing[2].

Why LC-MS/MS? A Mechanistic Comparison

As an application scientist, selecting the correct analytical modality requires evaluating the physicochemical properties of the analyte against the detection mechanism. Gas Chromatography-Mass Spectrometry (GC-MS) is precluded due to the thermal instability and non-volatility of the urea moiety, which would necessitate cumbersome derivatization steps. While Nuclear Magnetic Resonance (NMR) offers absolute structural elucidation, it lacks the sensitivity required for trace-level (parts-per-billion) impurity profiling.

LC-MS/MS utilizing Electrospray Ionization (ESI) bridges this gap. The thiadiazole and urea nitrogens possess high proton affinity, yielding a robust [M+H]+ precursor ion at m/z 159.0. By employing Multiple Reaction Monitoring (MRM), we isolate this precursor and fragment it to a specific product ion (m/z 116.0, corresponding to the loss of isocyanic acid, HNCO, from the urea group). This transition (159.0 116.0) provides absolute structural specificity, eliminating false positives from co-eluting matrix components.

Table 1: Quantitative Comparison of Analytical Modalities for Thiadiazole Derivatives
ModalitySensitivity (LOD)Specificity MechanismMatrix ToleranceRun TimeIdeal Use Case
LC-MS/MS 0.1 - 1.0 ng/mL High (Mass-to-Charge & Fragmentation) Moderate (Requires IS) 3 - 5 min Trace impurity & genotoxic profiling
HPLC-UV 50 - 100 ng/mLModerate (Retention Time + UV Absorbance)High10 - 15 minBulk assay & major impurity quantification
GC-MS N/AHigh (Requires Derivatization)Low15 - 20 minVolatile process impurities (e.g., solvents)
qNMR 1 - 5 µg/mLAbsolute (Nuclear Spin Resonance)Very High5 - 10 minReference standard qualification

Methodological Design: Causality in LC-MS/MS Parameters

Method development is driven by chemical causality, not trial and error:

  • Chromatographic Separation: Standard reversed-phase C18 columns suffer from phase collapse in highly aqueous environments and fail to retain polar urea derivatives. We utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded C18 column. This ensures a capacity factor ( k′ ) > 2, pushing the analyte past the column void volume where severe ion suppression from unretained salts occurs.

  • Mobile Phase Chemistry: A binary gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile is employed. The acidic modifier is non-negotiable; it drives the equilibrium toward the protonated state ( [M+H]+ ) in the ESI droplet, exponentially increasing MS sensitivity.

ICH Q2(R2) compliant LC-MS/MS validation workflow for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea.

Step-by-Step ICH Q2(R2) Validation Protocol

To ensure regulatory compliance, the method must be validated according to the[3]. The following protocol is designed as a self-validating system, incorporating internal checks to guarantee data integrity throughout the run.

Step 1: System Suitability Testing (SST) - The Gatekeeper

  • Action: Inject a mid-level standard (e.g., 50 ng/mL) six consecutive times before the validation sequence begins.

  • Acceptance: Retention time %RSD 1.0%, Peak area %RSD 2.0%.

  • Causality: Verifies that the LC pumps are delivering a stable gradient and the MS source is not experiencing charge-depletion or contamination. If SST fails, the system halts, preventing the generation of invalid data.

Step 2: Specificity and Matrix Interference

  • Action: Inject a diluent blank and a matrix blank.

  • Acceptance: No peaks 20% of the LOQ area at the retention time of the analyte.

  • Causality: Proves the MRM transition (159.0 116.0) is entirely selective to 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea, free from isobaric background noise.

Step 3: Sensitivity (LOD and LOQ)

  • Action: Perform serial dilutions of the reference standard.

  • Acceptance: Limit of Detection (LOD) requires a Signal-to-Noise (S/N) 3. Limit of Quantitation (LOQ) requires S/N 10 with an area %RSD 5.0% (n=6).

  • Causality: Empirically defines the absolute lower boundary of the method's reliable dynamic range, which is critical for genotoxic impurity profiling.

Step 4: Linearity and Range

  • Action: Prepare calibration standards at 7 concentration levels ranging from LOQ to 150% of the target specification limit.

  • Acceptance: Correlation coefficient ( R2 ) 0.995 using a 1/x weighted linear regression.

  • Causality: Weighting is critical in LC-MS/MS to prevent high-concentration standards from disproportionately skewing the curve, ensuring quantitative accuracy at the trace level.

Step 5: Accuracy (Spike Recovery) & Bracketing Precision

  • Action: Spike known amounts of the reference standard into the sample matrix at 50%, 100%, and 150% of the nominal concentration. Bracket the run by injecting a known standard every 10 samples.

  • Acceptance: Mean recovery between 80% and 120% for trace levels. Bracketing standards must remain within ± 5.0% of nominal value.

  • Causality: Validates that the sample matrix does not cause significant ion suppression/enhancement in the ESI source, while bracketing ensures no instrument drift occurred during the sequence.

Table 2: Simulated ICH Q2(R2) Validation Data Summary (LC-MS/MS vs. HPLC-UV)
Validation ParameterICH Q2(R2) Acceptance CriteriaLC-MS/MS PerformanceHPLC-UV Performance
Limit of Detection (LOD) S/N 30.5 ng/mL 85.0 ng/mL
Limit of Quantitation (LOQ) S/N 101.5 ng/mL 250.0 ng/mL
Linearity ( R2 ) 0.9900.9992 0.9951
Accuracy (Mean Recovery) 80% - 120% (Trace Level)98.5% ± 2.1% 82.2% ± 8.4%
Precision (%RSD) 5.0% (Trace Level)1.8% 6.2% (Fails Criteria)

Conclusion

Validating the purity of polar, low-molecular-weight intermediates like 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea demands analytical rigor. While HPLC-UV remains a workhorse for bulk assay determination, it lacks the sensitivity and specificity required for trace-level impurity control. By leveraging the specific fragmentation pathways of the thiadiazole-urea core, LC-MS/MS delivers a highly robust, ICH Q2(R2)-compliant methodology. The integration of HILIC chromatography with ESI+ MRM detection provides a self-validating, orthogonal approach that ensures the utmost confidence in pharmaceutical material quality.

References

  • Q2(R2) Validation of Analytical Procedures , U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH).[Link]

  • Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment , LCGC International.[Link]

  • Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors , BMC Chemistry (NIH PMC).[Link]

Sources

Comparative

High-Resolution Mass Spectrometry Profiling: A Comparative Guide on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea and Isomeric Analogs

Scientific Context & Analytical Objective In modern drug development, heterocyclic ureas—particularly thiadiazole derivatives—are highly valued for their diverse pharmacological profiles, including neuroprotective, antim...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analytical Objective

In modern drug development, heterocyclic ureas—particularly thiadiazole derivatives—are highly valued for their diverse pharmacological profiles, including neuroprotective, antimicrobial, and anticancer activities. 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea serves as a critical pharmacophore and reference standard in pharmacokinetic (PK) and drug metabolism (DMPK) assays.

However, structural elucidation of this compound in complex biological matrices is challenging due to the potential presence of positional isomers (e.g., 1,2,3-thiadiazoles) and isosteric analogs (e.g., oxadiazoles). This guide objectively compares the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation performance of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea against its primary alternatives, providing a self-validating framework for definitive structural characterization.

Causality Behind Experimental Choices (Expertise & Experience)

To distinguish 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea from its alternatives, we must exploit the thermodynamic differences in their heterocyclic cores.

  • Ionization Strategy: ESI in positive ion mode is selected because the urea moiety acts as an excellent proton acceptor, yielding an intact [M+H]+ precursor ion without the premature in-source fragmentation typical of hard ionization techniques.

  • Collision Energy (CE) Ramping: The core causality of our differentiation strategy relies on ring stability. The 1,2,3-thiadiazole isomer contains adjacent nitrogen atoms, creating an inherent instability that drives the facile, low-energy elimination of a neutral nitrogen molecule ( N2​ ) 1. In contrast, the 1,3,4-thiadiazole core is thermodynamically more stable. It requires significantly higher CE to undergo ring rupture, making the cleavage of the urea side chain (loss of isocyanic acid, HNCO ) the dominant pathway at lower energies 2.

  • Metabolic Stability Tracking: Recognizing fragments like 5-methyl-1,3,4-thiadiazol-2-amine ( m/z 116.028) is crucial, as this is a known stable transformation product and dead-end metabolite in biological degradation pathways 3.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol acts as a self-validating system. By coupling orthogonal chromatographic separation with a collision energy gradient, we ensure that fragment ions are generated sequentially, allowing us to map definitive breakdown curves rather than relying on a single, potentially chaotic MS/MS snapshot.

Step 1: Sample Preparation & Orthogonal Validation

  • Reconstitute the reference standards (Target and Alternatives) in 50% Acetonitrile (ACN) / 50% LC-MS grade water to a concentration of 1 μg/mL.

  • Add 0.1% Formic Acid (FA) to facilitate efficient protonation.

  • Self-Validation Check: Spike the sample with a 13C/15N -labeled urea analog. A mass shift in the 43 Da neutral loss confirms the cleavage originates from the urea side chain, not the heterocycle.

Step 2: LC-HRMS/MS Acquisition

  • Inject 2 μL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 μm). Use a gradient of 5% to 95% ACN over 10 minutes to chromatographically resolve any isobaric impurities.

  • Operate the Q-TOF mass spectrometer in positive ESI mode (Capillary Voltage: +3.5 kV, Source Temperature: 300°C).

  • Isolate the precursor ions (e.g., m/z 159.034) using the quadrupole with a narrow 0.5 Da isolation window.

  • Critical Step: Subject the precursor to Collision-Induced Dissociation (CID) using a stepped CE ramp of 10 eV, 25 eV, and 40 eV.

Workflow A Sample Preparation (1 μg/mL in ACN/H2O + 0.1% FA) B Chromatographic Separation (C18 Column, Gradient Elution) A->B C ESI-Q-TOF MS/MS (Positive Ion Mode, +3.5 kV) B->C D Precursor Ion Isolation (m/z 159.034) C->D E CID Fragmentation (CE Ramping: 10-40 eV) D->E F High-Resolution MS2 Acquisition (Mass Accuracy < 5 ppm) E->F

Caption: Step-by-step LC-MS/MS workflow for the structural elucidation of thiadiazolylurea.

Comparative Data Analysis

The table below summarizes the quantitative high-resolution mass spectrometry data, objectively comparing the target product against its structural alternatives.

CompoundPrecursor Ion [M+H]+ ( m/z )Major Fragment Ions ( m/z )Dominant Neutral LossDiagnostic Feature
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea 159.034142.007, 116.028, 131.028, 88.022 −HNCO (43 Da)High CE required for N2​ loss; dominant urea cleavage at 15 eV.
1-(5-Methyl-1,2,3-thiadiazol-4-yl)urea (Alternative 1)159.034131.028, 88.022 −N2​ (28 Da)Rapid, low-energy N2​ loss due to adjacent ring nitrogens.
1-(5-Methyl-1,3,4-oxadiazol-2-yl)urea (Alternative 2)143.057100.051, 115.062 −HNCO (43 Da)Loss of CO (28 Da) instead of N2​ during ring rupture.

Mechanistic Fragmentation Pathways

Upon collisional activation, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea undergoes two primary competitive fragmentation pathways:

  • Pathway A (Urea Cleavage): The most thermodynamically favorable route at low-to-medium CE involves the expulsion of ammonia ( NH3​ , 17 Da) to yield m/z 142.007, or the loss of isocyanic acid ( HNCO , 43 Da) to yield the highly stable 5-methyl-1,3,4-thiadiazol-2-amine fragment at m/z 116.028.

  • Pathway B (Ring Rupture): At elevated CE (>30 eV), the 1,3,4-thiadiazole ring undergoes a retro-cycloaddition-like cleavage, expelling a neutral N2​ molecule (28 Da) to yield m/z 131.028.

Pathway M [M+H]+ m/z 159.034 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea F1 [M+H - NH3]+ m/z 142.007 M->F1 - NH3 (17 Da) F2 [M+H - HNCO]+ m/z 116.028 (Thiadiazol-2-amine) M->F2 - HNCO (43 Da) F3 [M+H - N2]+ m/z 131.028 (Ring Cleavage) M->F3 - N2 (28 Da) F4 [M+H - HNCO - N2]+ m/z 88.022 F2->F4 - N2 (28 Da) F3->F4 - HNCO (43 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea.

Conclusion

When selecting analytical standards for DMPK profiling, understanding the nuanced MS/MS behavior of heterocyclic ureas is paramount. While the 1,2,3-thiadiazole isomer rapidly degrades via N2​ loss, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea demonstrates superior gas-phase stability of its heterocycle, primarily fragmenting via the urea side chain. By implementing the CE-ramping protocol outlined above, researchers can definitively differentiate these isomers, ensuring high-fidelity structural elucidation in downstream drug development assays.

References

  • [1] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC. National Institutes of Health (NIH).[Link]

  • [2] Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC. National Institutes of Health (NIH).[Link]

  • [3] ipso-Hydroxylation and Subsequent Fragmentation: a Novel Microbial Strategy To Eliminate Sulfonamide Antibiotics - PMC. National Institutes of Health (NIH).[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea As a Senior Application Scientist, I frequently oversee the lifecycle management of complex heterocyclic intermediates. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea

As a Senior Application Scientist, I frequently oversee the lifecycle management of complex heterocyclic intermediates. 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea (CAS: 16279-23-5)[1] is a critical structural motif frequently utilized in the drug development sector, particularly in the synthesis of potent carbonic anhydrase inhibitors and sulfonamide derivatives[2]. While its pharmacological utility is well-documented, its high heteroatom density (nitrogen and sulfur) presents specific logistical and environmental challenges at the end of its experimental lifecycle.

This guide provides a self-validating, step-by-step operational plan for the safe segregation, packaging, and ultimate thermal destruction of this compound.

Mechanistic Hazard Assessment: The Causality of Disposal Choices

Why can't this compound be disposed of via standard aqueous waste streams or low-temperature burning? The answer lies in its molecular architecture. The molecule contains a 1,3,4-thiadiazole ring coupled with a urea moiety.

  • Environmental Persistence: The thiadiazole ring is highly stable and resists standard biological degradation in wastewater treatment facilities.

  • Combustion Byproducts: If subjected to low-temperature combustion, the high nitrogen and sulfur content will result in incomplete oxidation. This leads to the release of highly toxic carbon monoxide (CO), hydrogen cyanide (HCN), and unneutralized oxides of nitrogen (NOx) and sulfur (SOx)[3].

  • Thermal Destruction Causality: To safely break the robust N-N and C-S bonds within the thiadiazole ring, high-temperature incineration (>1000°C) is strictly required. Furthermore, the incinerator must be equipped with wet scrubbers (using alkaline solutions) to capture and neutralize the resulting acidic SOx and NOx gases before environmental release[4].

Quantitative Data & Disposal Parameters

The following table summarizes the critical physicochemical parameters and their direct impact on our disposal strategy.

ParameterValue / ClassificationOperational Rationale
CAS Number 16279-23-5Primary identifier for inventory and waste manifesting[1].
Molecular Formula C₄H₆N₄OSHigh N and S ratio dictates the strict need for alkaline gas scrubbing during incineration.
Primary Hazard Acute Toxicity / IrritantMandates the use of nitrile gloves, safety goggles, and an N95/P100 particulate respirator during handling.
Incompatibilities Strong Oxidizing AgentsMust be segregated from nitrates, perchlorates, and peroxides to prevent exothermic reactions.
Destruction Temp. > 1000°CRequired to fully cleave the thiadiazole ring and prevent dioxin/furan or HCN formation[4].

Mandatory Disposal Workflow

DisposalWorkflow A 1. Waste Generation 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea B 2. Chemical Segregation Isolate from oxidizers & acids A->B C 3. Primary Packaging Seal in leak-proof HDPE B->C D 4. Regulatory Labeling GHS & OSHA HAZCOM compliant C->D E 5. Thermal Destruction >1000°C Incineration + Wet Scrubbing D->E

Workflow for the safe segregation, packaging, and incineration of thiadiazolylurea chemical waste.

Step-by-Step Execution Protocol

Self-Validating Principle: At each step, the operator must verify the integrity of the previous action before proceeding to ensure a closed-loop safety system.

Step 1: Segregation and Collection

  • Action: Collect all solid waste, contaminated weigh boats, and filter papers containing 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea into a dedicated, chemically compatible container.

  • Causality: Segregation prevents cross-reactivity. Do not mix with aqueous acidic waste or strong oxidizers.

  • Validation: Visually inspect the waste stream. Ensure no liquid pooling or reactive bubbling is occurring before adding new material.

Step 2: Primary Packaging

  • Action: Transfer the segregated waste into a High-Density Polyethylene (HDPE) container. Ensure the lid is securely threaded and sealed.

  • Causality: HDPE provides excellent chemical resistance and prevents moisture ingress, which could otherwise lead to slow hydrolysis of the urea linkage.

  • Validation: Perform a "tip test" (gently invert the sealed container) to ensure zero particulate leakage. Wipe the exterior with a damp cloth and verify the pH of the wipe is neutral (pH ~7), confirming no exterior contamination.

Step 3: Regulatory Labeling

  • Action: Apply an OSHA Hazard Communication Standard (HAZCOM) and GHS-compliant label to the primary container[5]. The label must clearly state the product identifier (1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea), signal words (e.g., Warning), and appropriate hazard pictograms (e.g., Exclamation Mark for toxicity/irritation)[5].

  • Causality: Accurate labeling is legally required for transport and ensures downstream waste handlers are aware of the specific combustion hazards (SOx/NOx generation).

  • Validation: Ensure the label is completely legible, firmly adhered, and free of any defacement before moving the container to the satellite accumulation area[5].

Step 4: Facility Transfer and Thermal Destruction

  • Action: Coordinate with a licensed hazardous waste disposal vendor. Specify that the waste requires high-temperature incineration.

  • Causality: The vendor must route this chemical to a facility equipped with a dual-chamber incinerator. The primary chamber vaporizes the solid, and the secondary chamber (operating above 1000°C) destroys the molecular bonds. Crucially, the facility must utilize wet scrubbers to neutralize the sulfur dioxide (SO₂) and nitrogen dioxide (NO₂) generated during combustion[4].

  • Validation: Review the final Certificate of Destruction (CoD) provided by the vendor to confirm the exact method of disposal aligns with EPA/RCRA thermal destruction standards.

By strictly adhering to this protocol, laboratories can ensure regulatory compliance, protect facility personnel, and eliminate the environmental risks associated with complex heterocyclic compounds.

References

  • Some N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/ thioureido]benzenesulfonamides as carbonic anhydrase I and II Inhibitors Source: DergiPark URL:[Link]

  • Hazard Communication Standard: Labels and Pictograms Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • 5.C.1.b.iii Clinical waste incineration - EMEP/EEA air pollutant emission inventory guidebook 2019 Source: European Environment Agency URL:[Link]

  • Incineration 101 Source: PureWay URL:[Link]

Sources

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